molecular formula C14H14O2S B14582640 4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol CAS No. 61320-56-7

4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol

Cat. No.: B14582640
CAS No.: 61320-56-7
M. Wt: 246.33 g/mol
InChI Key: ZHRYXPZBOXFRAU-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol is an organic compound with the molecular formula C14H14O2S This compound features a phenolic structure with a sulfanyl group attached to the 2-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol typically involves the reaction of 2-hydroxythiophenol with 3,5-dimethylphenol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol: Unique due to its specific substitution pattern and combination of functional groups.

    4-{[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Contains similar phenolic and sulfanyl groups but with additional substituents.

    N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: Features a similar phenolic structure with different substituents.

Uniqueness

This compound is unique due to its specific combination of hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61320-56-7

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-(2-hydroxyphenyl)sulfanyl-3,5-dimethylphenol

InChI

InChI=1S/C14H14O2S/c1-9-7-11(15)8-10(2)14(9)17-13-6-4-3-5-12(13)16/h3-8,15-16H,1-2H3

InChI Key

ZHRYXPZBOXFRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1SC2=CC=CC=C2O)C)O

Origin of Product

United States

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